

# Application Notes and Protocols: Tributyl(iodomethyl)stannane in[1][2]- Sigmatropic Wittig Rearrangements

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## Compound of Interest

Compound Name: Tributyl(iodomethyl)stannane

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## Introduction

The[1][2]-sigmatropic Wittig rearrangement is a powerful and highly stereoselective carbon-carbon bond-forming reaction that transforms allylic ethers into homoallylic alcohols.[1] A significant advancement in this methodology is the Wittig-Still rearrangement, which utilizes an  $\alpha$ -alkoxystannane precursor. This variant, developed by W. Clark Still and Abhijit Mitra, offers exceptional control over the generation of the key carbanion intermediate, leading to high yields and, most notably, excellent diastereoselectivity in favor of the (Z)-alkene geometry in the product.[3][4]

**Tributyl(iodomethyl)stannane** ( $(\text{Bu}_3\text{SnCH}_2\text{I})$ ) is a key reagent in the Wittig-Still rearrangement. It serves as a precursor to the  $\alpha$ -tributylstannylmethyl ether, which, upon transmetalation with an organolithium reagent such as n-butyllithium, generates the desired lithiated carbanion at low temperatures. This approach avoids the often problematic direct deprotonation of allylic ethers, which can lead to competing[1][3]-Wittig rearrangement and other side reactions.[5][6] The mild conditions and high stereoselectivity of the Wittig-Still rearrangement make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

## Mechanism of the[1][2]-Wittig-Still Rearrangement

The [1][2]-Wittig-Still rearrangement proceeds through a concerted, five-membered cyclic transition state. The key steps are:

- Formation of the  $\alpha$ -alkoxystannane: The allylic alcohol is first deprotonated with a base (e.g., KH) and then reacted with **tributyl(iodomethyl)stannane** to form the corresponding  $\alpha$ -tributylstannylmethyl ether.
- Transmetalation: The  $\alpha$ -alkoxystannane is treated with n-butyllithium at low temperature (typically -78 °C). This results in a tin-lithium exchange, generating the highly reactive  $\alpha$ -lithioalkoxy intermediate.
- [1][2]-Sigmatropic Rearrangement: The lithiated intermediate rapidly undergoes a concerted [1][2]-sigmatropic rearrangement through a five-membered envelope-like transition state.
- Work-up: The resulting lithium alkoxide is quenched with a proton source (e.g., saturated aqueous ammonium chloride) to yield the final homoallylic alcohol.

The high (Z)-selectivity observed in the Wittig-Still rearrangement is attributed to a preference for a pseudoaxially substituted transition state.

## Quantitative Data

The [1][2]-Wittig-Still rearrangement using **tributyl(iodomethyl)stannane** precursors consistently delivers high yields and excellent (Z)-diastereoselectivity for the synthesis of trisubstituted homoallylic alcohols. The following table summarizes representative data from the seminal work of Still and Mitra.[3]

Substrate ( $\alpha$ -tributylstannylmethyl ether derived from)	Product (Homoallylic Alcohol)	Yield (%)	E/Z Ratio
2-Cyclohexenylmethanol	(Z)-(3-Hydroxy-1-propenyl)cyclohexene	>95	4:96
1-Cyclohexenylmethanol	(Z)-1-(1-Hydroxy-2-propenyl)cyclohexene	3:97	
(E)-2-Hexen-1-ol	(Z,E)-4-Methyl-1,5-nonadien-4-ol	40:60	

## Experimental Protocols

### Protocol 1: Synthesis of Tributyl(iodomethyl)stannane

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

- Tributyltin hydride ( $\text{Bu}_3\text{SnH}$ )
- Diisopropylamine ( $\text{i-Pr}_2\text{NH}$ )
- n-Butyllithium ( $\text{n-BuLi}$ ) in hexanes
- Paraformaldehyde ( $(\text{CH}_2\text{O})_n$ )
- Methanesulfonyl chloride ( $\text{MsCl}$ )
- Sodium iodide ( $\text{NaI}$ )
- Anhydrous tetrahydrofuran (THF)
- Anhydrous acetone

- Hexanes
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Preparation of (Tributylstannyl)methanol: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.1 equiv) dropwise. The resulting solution is stirred for 30 minutes at 0 °C. Tributyltin hydride (1.0 equiv) is then added dropwise, and the mixture is stirred for an additional 30 minutes. Paraformaldehyde (1.1 equiv) is added in one portion, and the reaction is allowed to warm to room temperature and stirred for 3 hours.
- Formation of the Mesylate: The reaction mixture is cooled to -78 °C, and methanesulfonyl chloride (1.2 equiv) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 10 hours.
- Iodination: The reaction is quenched with water, and the product is extracted with hexanes. The organic layer is washed with brine, dried over  $\text{MgSO}_4$ , and concentrated under reduced pressure. The crude mesylate is dissolved in acetone, and sodium iodide (1.5 equiv) is added. The mixture is stirred at room temperature for 8 hours.
- Work-up and Purification: The acetone is removed under reduced pressure, and the residue is partitioned between hexanes and water. The organic layer is washed with saturated aqueous  $\text{NaHCO}_3$  and brine, dried over  $\text{MgSO}_4$ , and concentrated. The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford **tributyl(iodomethyl)stannane** as a colorless oil.

Storage: **Tributyl(iodomethyl)stannane** can decompose over time and should be stored as a solution in hexanes at low temperature (-10 °C) and used within a few days for best results.

## Protocol 2: General Procedure for the[1][2]-Wittig-Still Rearrangement

This is a general protocol based on the work of Still and Mitra.

#### Materials:

- Allylic alcohol
- Potassium hydride (KH) or Sodium hydride (NaH)
- **Tributyl(iodomethyl)stannane** ( $\text{Bu}_3\text{SnCH}_2\text{I}$ )
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

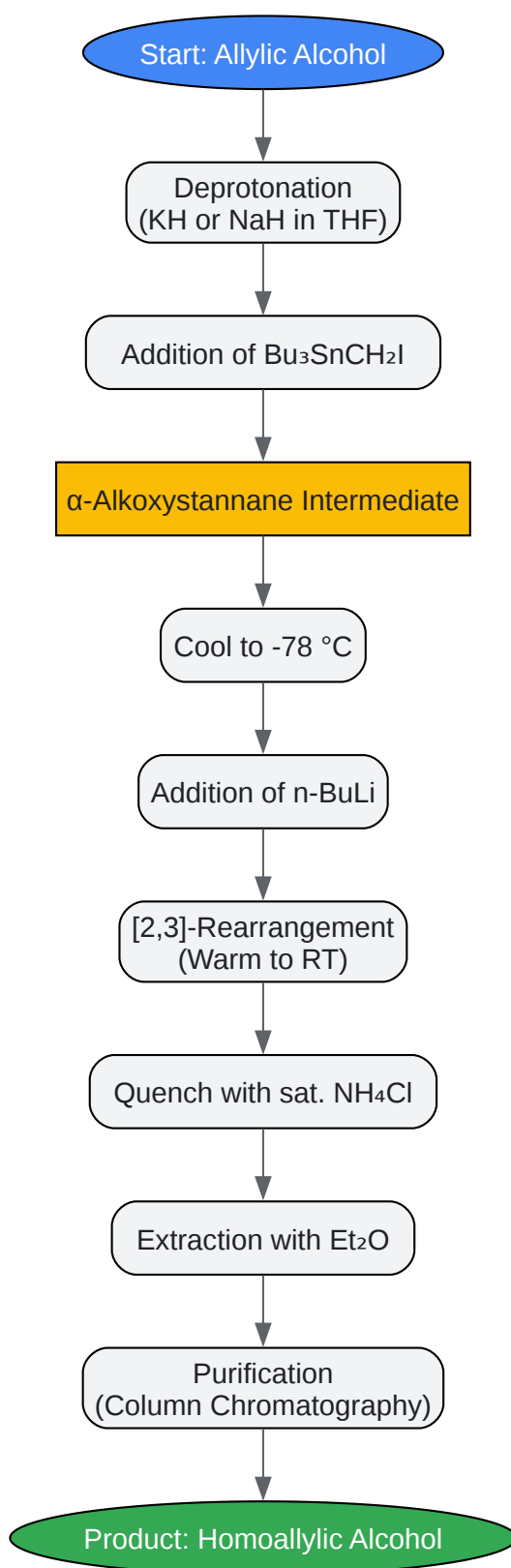
- **Formation of the  $\alpha$ -alkoxystannane:** To a suspension of potassium hydride (1.1 equiv) in anhydrous THF is added a solution of the allylic alcohol (1.0 equiv) in THF at 0 °C. The mixture is stirred for 30 minutes. A solution of **tributyl(iodomethyl)stannane** (1.1 equiv) in THF is then added, and the reaction is stirred at room temperature for 12-16 hours.
- **Transmetalation and Rearrangement:** The reaction mixture containing the  $\alpha$ -alkoxystannane is cooled to -78 °C. n-Butyllithium (1.1 equiv) is added dropwise, and the resulting solution is stirred at -78 °C for 1-2 hours. The reaction is then allowed to warm slowly to room temperature.
- **Work-up and Purification:** The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the homoallylic alcohol.

## Visualizations



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Caption: Reaction mechanism of the [1][2]-Wittig-Still rearrangement.



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Caption: Experimental workflow for the [1][2]-Wittig-Still rearrangement.

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